

Application Note: High-Sensitivity Quantification of HCH Isomers in Water via GC-MS

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Compound of Interest

Compound Name: Hexachlorocyclohexane

CAS No.: 6108-11-8

Cat. No.: B3416730

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Executive Summary & Scientific Context

Hexachlorocyclohexane (HCH) exists as a mixture of stereoisomers (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

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-HCH (Lindane) was historically used as a pesticide, the

- and

-isomers are persistent organic pollutants (POPs) regulated under the Stockholm Convention due to their bioaccumulation and toxicity.[1][2]

This protocol addresses the analytical challenge of separating these isomers at trace levels (ng/L). Unlike generic pesticide screens, this method prioritizes isomer-specific resolution and sensitivity using Selected Ion Monitoring (SIM) and Solid Phase Extraction (SPE).[1]

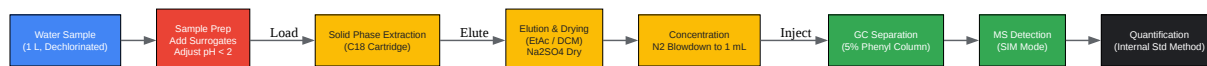
Key Technical Advantages:

- Isomer Resolution: Optimized temperature gradients to resolve
 - HCH (co-elution risk) from
 - HCH.
- Matrix Elimination: C18-based SPE reduces solvent usage by 90% compared to Liquid-Liquid Extraction (LLE).[1]
- Trace Sensitivity: SIM mode achieves Limits of Quantitation (LOQ) < 10 ng/L (ppt).

Analytical Strategy & Workflow

The critical failure point in HCH analysis is the degradation of thermally labile compounds in dirty GC inlets and the co-elution of isomers. This workflow incorporates a splitless injection with a deactivated liner and a slow-ramp GC oven program to ensure peak purity.[1]

Experimental Workflow Diagram



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Figure 1: End-to-end workflow for the extraction and quantification of HCH isomers.

Detailed Protocol: Sample Preparation (SPE)

Reagents:

- SPE Cartridges: C18 (500 mg, 6 mL) or Polymeric Divinylbenzene (DVB).

- Solvents: Methanol (MeOH), Ethyl Acetate (EtAc), Dichloromethane (DCM) – Pesticide Grade.
- Surrogate Standard: 1,3-Dimethyl-2-nitrobenzene or Pyrene-d10 (spike before extraction).[1]
- Internal Standard: Phenanthrene-d10 (add to final extract before injection).[1]

Step-by-Step Methodology:

- Sample Pre-treatment:
 - Collect 1 L of water in amber glass bottles.
 - Dechlorinate with 50 mg sodium sulfite () if residual chlorine is present.[1]
 - Acidify to pH < 2 using 6N HCl to inhibit biological activity and improve extraction of acidic interferences (though HCH is neutral, this is standard for EPA 525.2).
 - Spike Surrogate: Add surrogate standard to monitor extraction efficiency (Target: 5 µg/L).
- SPE Conditioning:
 - Rinse cartridge with 5 mL EtAc, then 5 mL DCM (Wait 1 min).
 - Condition with 10 mL MeOH, followed by 10 mL Reagent Water.[3]
 - Critical: Do not let the cartridge go dry between MeOH and Water steps.
- Loading:
 - Load sample at a flow rate of ~10 mL/min. Fast flow can cause breakthrough (low recovery).[1]
- Drying (Crucial Step):
 - After loading, dry the cartridge under full vacuum for 10 minutes.[4][5]

- Why: Residual water destroys GC column phases and causes peak tailing.[1]
- Elution:
 - Elute analytes with 5 mL EtAc followed by 5 mL DCM.[1][3] Collect in a borosilicate tube.
 - Pass eluate through a small funnel with anhydrous to remove trace moisture.[1]
- Concentration:
 - Evaporate extract to ~0.5 mL under a gentle stream of Nitrogen () at 40°C.
 - Add Internal Standard (Phenanthrene-d10).[1]
 - Bring final volume to 1.0 mL with EtAc.

Instrumental Analysis (GC-MS)[1][7][8][9][10][11]

System: Agilent 7890/5977 or equivalent single quadrupole MS.

Gas Chromatography Parameters

Parameter	Setting	Rationale
Column	Rtx-CLPesticides or DB-5ms (30m x 0.25mm x 0.25µm)	5% phenyl phase provides necessary selectivity for isomer separation.[1]
Inlet	Splitless, 250°C	Maximizes sensitivity for trace analysis.
Liner	Deactivated, single taper with wool	Wool traps non-volatile matrix; deactivation prevents HCH degradation.
Carrier Gas	Helium, Constant Flow 1.0 mL/min	Maintains consistent retention times.
Oven Program	80°C (1 min hold)	The slow ramp (5°C/min) between 160-260°C is critical to separate
	20°C/min to 160°C	
	5°C/min to 260°C (hold 2 min)	-HCH and
	20°C/min to 300°C	-HCH.

Mass Spectrometry Parameters (SIM Mode)

SIM mode is mandatory for achieving low detection limits.[1] The following ions are selected based on the fragmentation of the chlorocyclohexane ring.

Analyte	Retention Time (approx)*	Quant Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
-HCH	12.4 min	181	183	219
-HCH	13.1 min	181	183	219
-HCH (Lindane)	13.4 min	181	183	219
-HCH	14.2 min	181	183	219
Phenanthrene-d10 (IS)	16.5 min	188	80	-

Note: Retention times must be established experimentally on your specific column.

Data Analysis & Quality Control

Quantification Logic

Use the Internal Standard Method to correct for injection variability and matrix effects.

- : Area of analyte
- : Area of Internal Standard
- : Concentration of Internal Standard
- : Relative Response Factor (determined from calibration curve)

Quality Control Criteria (Self-Validating System)

- Linearity: Calibration curve (5 points, 10 - 500 ng/L) must have .
- Surrogate Recovery: Must fall between 70% - 130%.^[1] If outside this range, re-extract.
- Method Blank: Must be < 1/2 the LOQ. HCH is ubiquitous; lab contamination is a common risk.^[1]

- Isomer Resolution: Valley between
-HCH and
-HCH must be < 10% of the peak height.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Poor Sensitivity	Moisture in MS / Dirty Source	Bake out column; Clean MS source.[1] Ensure drying step is sufficient.[1]
Tailing Peaks	Active sites in liner or column	Replace inlet liner (use deactivated wool); trim 10cm from column guard.[1]
Co-elution (/)	Ramp rate too fast	Reduce oven ramp to 3°C/min in the critical window (160-200°C).
High Background	Contaminated SPE cartridge	Wash SPE cartridges with elution solvent before conditioning.[1]

References

- U.S. Environmental Protection Agency. (1995).[1] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[1][6][7] Revision 2.0.
- Stockholm Convention. (2019).[1] All POPs listed in the Stockholm Convention.[1] (Lists , and -HCH as POPs).

- Restek Corporation.GC Column Selection for Pesticides.[1] (Technical guide on 5% phenyl columns for organochlorines).
- World Health Organization (WHO).Lindane in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[1]

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